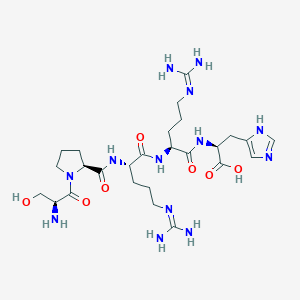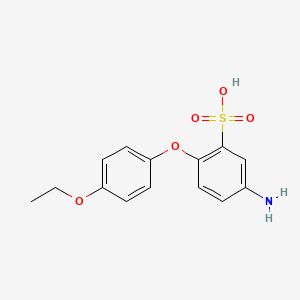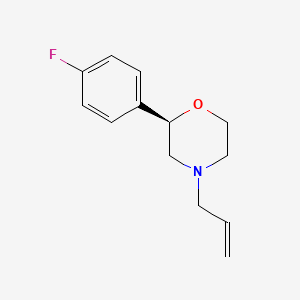![molecular formula C12H8F2N4S2 B14202091 N-(4-Cyano-1,3-thiazol-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea CAS No. 835629-65-7](/img/structure/B14202091.png)
N-(4-Cyano-1,3-thiazol-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyano-1,3-thiazol-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyano-1,3-thiazol-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea typically involves the reaction of 4-cyano-1,3-thiazole with 2,6-difluorobenzyl isothiocyanate. The reaction is usually carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Cyano-1,3-thiazol-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-(4-Cyano-1,3-thiazol-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structural features, such as the cyano and thiazole groups, contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Cyano-1,3-thiazol-2-yl)-N’-phenylthiourea
- N-(4-Cyano-1,3-thiazol-2-yl)-N’-benzylthiourea
- N-(4-Cyano-1,3-thiazol-2-yl)-N’-[(2,4-difluorophenyl)methyl]thiourea
Uniqueness
N-(4-Cyano-1,3-thiazol-2-yl)-N’-[(2,6-difluorophenyl)methyl]thiourea is unique due to the presence of the 2,6-difluorophenyl group, which may impart distinct physicochemical properties and biological activities compared to other similar compounds. This uniqueness can be leveraged in designing new molecules with enhanced efficacy and selectivity.
Propiedades
Número CAS |
835629-65-7 |
|---|---|
Fórmula molecular |
C12H8F2N4S2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-(4-cyano-1,3-thiazol-2-yl)-3-[(2,6-difluorophenyl)methyl]thiourea |
InChI |
InChI=1S/C12H8F2N4S2/c13-9-2-1-3-10(14)8(9)5-16-11(19)18-12-17-7(4-15)6-20-12/h1-3,6H,5H2,(H2,16,17,18,19) |
Clave InChI |
DOHJCDFEUKDECK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)CNC(=S)NC2=NC(=CS2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)

![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)
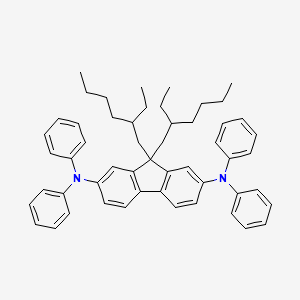
![3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14202036.png)
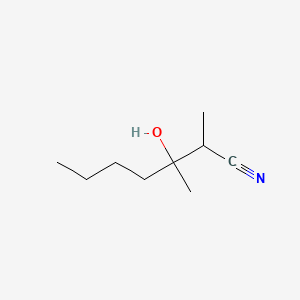
![1,1'-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene)](/img/structure/B14202055.png)
![(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one](/img/structure/B14202058.png)
